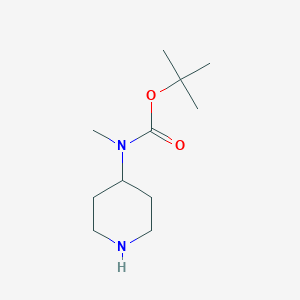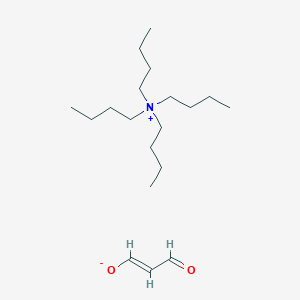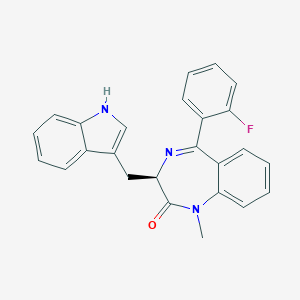
R-L3
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related benzodiazepines typically involves phase transfer catalysis for N-methylation, with yields reflecting the efficiency of this method for introducing methyl groups into the benzodiazepine nucleus (Uozumi, Maeda, & Kojima, 1984). Further modifications and syntheses of benzodiazepine derivatives have been explored through various chemical reactions, demonstrating the versatility and complexity of synthetic approaches in this chemical class.
Molecular Structure Analysis
Molecular structure analyses of benzodiazepines have been facilitated by techniques such as X-ray diffraction, NMR, and IR spectroscopy, allowing for detailed characterization of these compounds. Studies on similar compounds have highlighted the significance of molecular interactions, including hydrogen bonding and π-π interactions, in stabilizing their structures and influencing their biological activities (Naveen et al., 2019).
Chemical Reactions and Properties
Benzodiazepines undergo various chemical reactions, including alkylation, Curtius rearrangement, and reactions with nucleophiles, which can alter their chemical properties and potential biological activities. For example, the Curtius rearrangement has been applied to synthesize previously unknown derivatives, showcasing the synthetic flexibility within this chemical family (Bock, Dipardo, Carson, & Freidinger, 1990).
Applications De Recherche Scientifique
Traitement de la maladie d'Alzheimer
Le composé, également connu sous le nom d'analogue de la CCK, a été démontré comme étant efficace pour améliorer l'apprentissage spatial et la mémoire, améliorer la plasticité synaptique dans l'hippocampe, normaliser le nombre et la morphologie des synapses, et les niveaux de protéines synaptiques clés. Il stimule également la voie de signalisation PI3K/Akt et normalise les niveaux de PKA, CREB, BDNF et du récepteur TrkB chez les souris APP/PS1 .
Prévention et gestion de l'obésité
La cholécystokinine, l'hormone avec laquelle ce composé interagit, joue un rôle dans le maintien de l'homéostasie nutritionnelle, en particulier dans le contrôle de l'appétit. Le ciblage de cette action a conduit au développement d'agonistes complets du récepteur de la cholécystokinine de type 1 qui ont jusqu'à présent échoué dans les essais cliniques pour l'obésité .
Suppression des arythmies ventriculaires
Le composé L-364,373 a été suggéré comme un outil prometteur pour supprimer les arythmies ventriculaires en raison du prolongement de la repolarisation. Il a été démontré qu'il active le courant lent de redresseur retardé K+ (I Ks) dans les myocytes de plusieurs espèces .
Modulation de IKs dans les myocytes ventriculaires de mammifères
Les énantiomères de R-L3 ont des effets modulateurs opposés sur IKs, ce qui peut expliquer pourquoi le médicament racémique this compound n'a pas réussi à activer IKs. L'un des énantiomères, ZS_1270B, est un activateur puissant d'IKs, par conséquent, cette substance est appropriée pour tester si les activateurs d'IKs sont des outils idéaux pour supprimer les arythmies ventriculaires provenant du prolongement des potentiels d'action .
Traitement des maladies cardiovasculaires
Le composé L-364,373 est connu pour stimuler Kv7.2, une sous-unité de canal potassique voltage-dépendant. Ce mécanisme est étudié pour ses applications thérapeutiques potentielles dans le traitement des maladies cardiovasculaires .
Rôle dans les troubles métaboliques
La cholécystokinine, l'hormone avec laquelle ce composé interagit, joue un rôle dans la physiologie métabolique et le maintien d'un statut nutritionnel normal. Il a des rôles potentiels dans la prévention et la gestion de l'obésité, actuellement l'une des principales causes de morbidité ou de mortalité directe ou indirecte .
Mécanisme D'action
- KCNQ1 loss-of-function mutations lead to prolonged cardiac action potential duration and are associated with long QT syndrome, a condition predisposing patients to lethal ventricular arrhythmias .
- Simulations suggest that R-L3 affects both channel pore and voltage sensor, whereas ML277 enhances KCNQ1 channel function through a pore-dependent and voltage sensor–independent mechanism .
- These interactions modulate channel opening and closing, impacting cellular repolarization and excitability .
Target of Action
Mode of Action
Biochemical Pathways
Result of Action
Analyse Biochimique
Biochemical Properties
R-L3 is known to be an activator of Kv7.1 (KCNQ1)/mink channels . It interacts with these channels, activating the cardiac Iks current that decreases action potential duration (APD) in cardiac myocytes .
Cellular Effects
In cellular processes, this compound influences cell function by activating the slow delayed rectifier potassium current (Iks), which shortens the action potential duration in guinea pig cardiac myocytes . This modulation of cellular electrical activity can have significant effects on cell signaling pathways and cellular metabolism.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with Kv7.1 (KCNQ1)/mink channels . By activating these channels, it influences the flow of potassium ions across the cell membrane, thereby affecting the electrical activity of the cell.
Temporal Effects in Laboratory Settings
Current knowledge indicates that this compound has a stable effect on the activation of Kv7.1 (KCNQ1)/mink channels .
Propriétés
IUPAC Name |
(3R)-5-(2-fluorophenyl)-3-(1H-indol-3-ylmethyl)-1-methyl-3H-1,4-benzodiazepin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20FN3O/c1-29-23-13-7-4-10-19(23)24(18-9-2-5-11-20(18)26)28-22(25(29)30)14-16-15-27-21-12-6-3-8-17(16)21/h2-13,15,22,27H,14H2,1H3/t22-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGBANSGENFERAT-JOCHJYFZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=NC(C1=O)CC3=CNC4=CC=CC=C43)C5=CC=CC=C5F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=CC=CC=C2C(=N[C@@H](C1=O)CC3=CNC4=CC=CC=C43)C5=CC=CC=C5F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20FN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90349652 | |
| Record name | R-L3 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90349652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
397.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
103342-82-1 | |
| Record name | L 364373 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103342821 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | R-L3 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90349652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: R-L3 primarily targets Kv7.1 potassium channels, also known as KCNQ1 channels. [, , , ] These channels play a crucial role in regulating cardiac action potential duration by contributing to the slow delayed rectifier potassium current (IKs). [, , ]
A: this compound binds to a specific site within the Kv7.1 channel pore domain, distinct from the binding site of the channel's natural ligand. [, ] This binding enhances channel function by promoting channel opening and slowing deactivation. [, ] Recent research suggests that this compound might exert its effects through two independent mechanisms: allosteric modulation of the pore domain and electro-mechanical uncoupling of the voltage sensor. []
A: this compound binding to Kv7.1 channels leads to increased potassium current (IKs) through these channels. [, , ] This increased IKs current contributes to a shortening of the cardiac action potential duration. [, , ]
ANone: this compound ((3R)-5-(2-fluorophenyl)-3-(1H-indol-3-ylmethyl)-1-methyl-3H-1,4-benzodiazepin-2-one) has a molecular formula of C25H20FN3O and a molecular weight of 401.44 g/mol.
ANone: While the provided abstracts don't delve into detailed spectroscopic data, standard characterization techniques like NMR (1H, 13C), IR, and mass spectrometry would have been employed to confirm its structure.
A: Yes, computational modeling and simulations have played a role in understanding the interaction of this compound with Kv7.1 channels. [, ] For instance, studies have used in silico modeling to propose a mechanism for this compound induced changes in channel gating. [] Furthermore, investigations into the binding site of this compound within the Kv7.1 channel have utilized computational approaches. []
A: Research indicates that the stereochemistry of this compound plays a crucial role in its activity. The R-enantiomer (this compound) activates IKs, while the S-enantiomer (S-L3) exhibits blocking effects. [, ] This highlights the significance of stereospecific interactions with the target channel.
A: Yes, studies employing scanning mutagenesis have identified specific amino acid residues within the Kv7.1 channel's pore domain, particularly in the S5 and S6 transmembrane segments, that are essential for this compound binding and functional effects. [] Mutations at these sites can significantly alter the compound's potency and efficacy. []
A: this compound emerged as a crucial tool compound in the study of Kv7.1 channels and their role in cardiac electrophysiology. [] Its discovery enabled researchers to explore the therapeutic potential of modulating these channels for treating cardiac arrhythmias, particularly long QT syndrome. [, , ] The use of this compound has significantly contributed to our understanding of the structure-function relationship of Kv7.1 channels. [, ]
A: this compound has bridged research across disciplines like pharmacology, electrophysiology, and molecular biology. [, , ] Its application extends beyond cardiology, with studies investigating its effects on other organ systems, such as the pulmonary vasculature and urinary bladder. [, , ] This highlights the versatility of this compound as a research tool to probe the physiological and pathological roles of Kv7.1 channels in various tissues.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



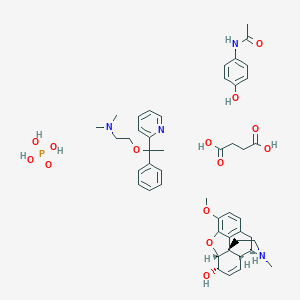
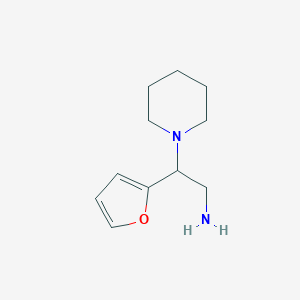
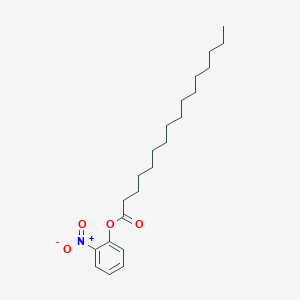
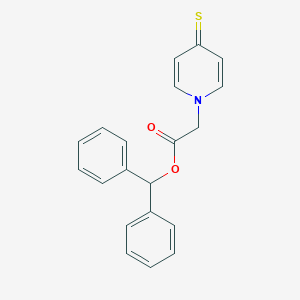

![Octreotide[reduced]](/img/structure/B12769.png)





